
2,2'-(Ethane-1,2-diyl)bis(9,9-didecyl-9H-fluorene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Ethane-1,2-diyl)bis(9,9-didecyl-9H-fluorene) is a complex organic compound known for its unique structural properties It is characterized by two fluorene units connected by an ethane-1,2-diyl bridge, with each fluorene unit substituted with decyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(9,9-didecyl-9H-fluorene) typically involves the reaction of 9,9-didecylfluorene with ethane-1,2-diyl dibromide under specific conditions. The reaction is usually carried out in the presence of a strong base such as potassium tert-butoxide, which facilitates the formation of the ethane-1,2-diyl bridge between the fluorene units .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(9,9-didecyl-9H-fluorene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the fluorene units.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of reduced fluorene derivatives.
Substitution: Formation of halogenated fluorene derivatives.
Scientific Research Applications
2,2’-(Ethane-1,2-diyl)bis(9,9-didecyl-9H-fluorene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Widely used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(9,9-didecyl-9H-fluorene) in optoelectronic devices involves its ability to emit light when an electric current is applied. The compound’s fluorene units facilitate the transport of electrons and holes, leading to the emission of light. The ethane-1,2-diyl bridge enhances the compound’s stability and efficiency in these devices .
Comparison with Similar Compounds
Similar Compounds
2,2’-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Used in the synthesis of polymer semiconductors for OLEDs.
2,2’-(Ethylenedioxy)bis(ethylamine): Used as a linker in the formation of conjugates for various applications.
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(9,9-didecyl-9H-fluorene) is unique due to its specific structural configuration, which provides enhanced stability and efficiency in optoelectronic applications compared to other similar compounds. Its long decyl chains also contribute to its solubility and processability in various solvents, making it highly versatile for industrial applications.
Properties
CAS No. |
685531-18-4 |
|---|---|
Molecular Formula |
C68H102 |
Molecular Weight |
919.5 g/mol |
IUPAC Name |
9,9-didecyl-2-[2-(9,9-didecylfluoren-2-yl)ethyl]fluorene |
InChI |
InChI=1S/C68H102/c1-5-9-13-17-21-25-29-37-51-67(52-38-30-26-22-18-14-10-6-2)63-43-35-33-41-59(63)61-49-47-57(55-65(61)67)45-46-58-48-50-62-60-42-34-36-44-64(60)68(66(62)56-58,53-39-31-27-23-19-15-11-7-3)54-40-32-28-24-20-16-12-8-4/h33-36,41-44,47-50,55-56H,5-32,37-40,45-46,51-54H2,1-4H3 |
InChI Key |
IRERJSWQUVMDOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)CCC4=CC5=C(C=C4)C6=CC=CC=C6C5(CCCCCCCCCC)CCCCCCCCCC)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


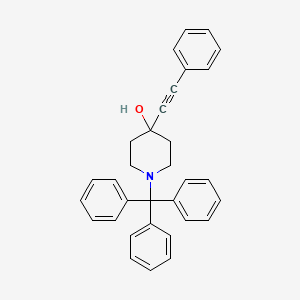
![4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12536794.png)
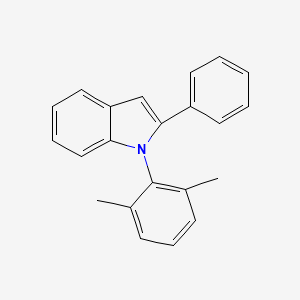
![3-{[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol](/img/structure/B12536812.png)
![{Propane-1,1-diylbis[nitrilodi(ethane-2,1-diyl)]}tetrakis(phosphonic acid)](/img/structure/B12536817.png)
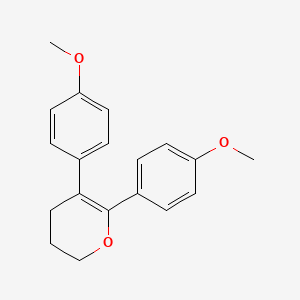
![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine](/img/structure/B12536830.png)
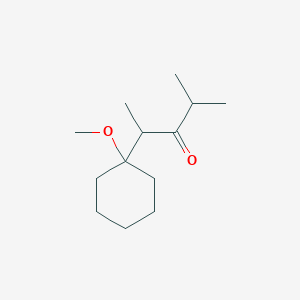

![2-[Bromo(phenyl)methyl]-3-methyloxirane](/img/structure/B12536859.png)
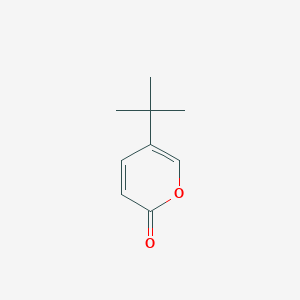
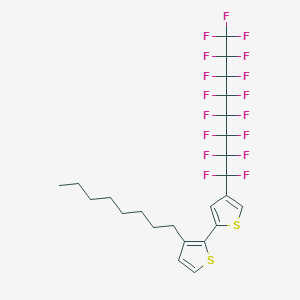
![{4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone](/img/structure/B12536875.png)

